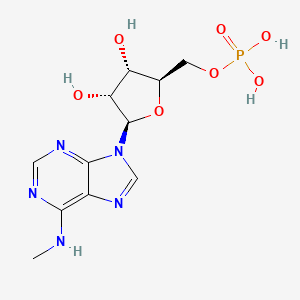
1-Decyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a nitrile.
Decyl Substitution: The decyl chain can be introduced via alkylation of the imidazole ring using a decyl halide under basic conditions.
Amino Acid Backbone: The amino acid backbone can be constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and subsequent deprotection.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various alkyl or aryl imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive peptides and peptidomimetics.
Biology: It serves as a probe for studying protein-ligand interactions due to its unique structural features.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, but without the decyl substitution.
Imidazole-4-acetic acid: A derivative with a carboxylic acid group at the 4-position of the imidazole ring.
Uniqueness
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a long decyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic pockets in proteins .
Eigenschaften
CAS-Nummer |
189095-13-4 |
|---|---|
Molekularformel |
C16H29N3O2 |
Molekulargewicht |
295.42 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
AMILYWOFKWASDI-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)






